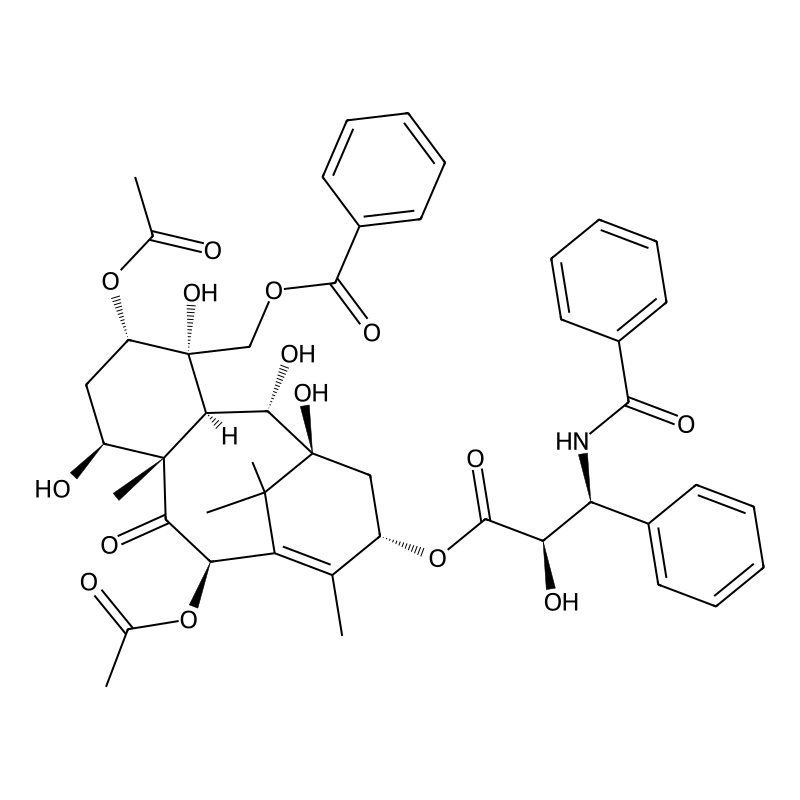Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester is a complex organic compound with a molecular formula of and a molecular mass of 968.17 g/mol. This compound is characterized by its intricate structure that includes multiple hydroxyl groups and ester functionalities. It is a derivative of paclitaxel (Taxol), a well-known chemotherapeutic agent derived from the bark of the Pacific yew tree (Taxus brevifolia) and used primarily in cancer treatment.
Paclitaxel Oxetane Ring-Opened 3-Acetyl 4-Benzoyl Impurity, also known as paclitaxel impurity M, is a well-documented degradation product of the anticancer drug paclitaxel []. While paclitaxel itself is a complex molecule with a unique ring structure, the impurity arises from the rearrangement of the oxetane ring within the paclitaxel molecule []. Understanding and controlling the formation of this impurity is crucial in the development, manufacturing, and storage of paclitaxel-based drugs.
Analytical Methods Development
A significant application of paclitaxel impurity M lies in the development and validation of analytical methods for paclitaxel. Researchers use the impurity to assess the specificity and sensitivity of methods designed to quantify paclitaxel in raw materials, formulations, and biological samples [, ]. The presence of the impurity can interfere with the accurate measurement of paclitaxel, so ensuring the methods can distinguish between the two is essential.
- Esterification: The formation of esters through the reaction of carboxylic acids with alcohols.
- Hydrolysis: The breakdown of esters into their corresponding acids and alcohols in the presence of water.
- Reduction: The conversion of ketones or aldehydes to alcohols using reducing agents.
These reactions are essential in modifying the compound for various applications in pharmaceuticals and organic synthesis.
Benzenepropanoic acid derivatives exhibit significant biological activity. Notably:
- Antitumor Activity: As a derivative of paclitaxel, this compound retains the ability to inhibit cancer cell proliferation by stabilizing microtubules and preventing cell division.
- Anti-inflammatory Properties: Some studies suggest that compounds similar to paclitaxel can exhibit anti-inflammatory effects by modulating immune responses.
These properties make benzenepropanoic acid derivatives valuable in cancer research and therapy.
The synthesis of benzenepropanoic acid derivatives typically involves:
- Extraction: Isolation from natural sources such as Taxus brevifolia.
- Total Synthesis: Laboratory synthesis via multi-step organic reactions that may include:
- Alkylation
- Acetylation
- Benzoylation
- Hydroxylation
Total synthesis pathways often require advanced techniques in organic chemistry to achieve the desired stereochemistry and functional groups.
Benzenepropanoic acid derivatives have several important applications:
- Pharmaceuticals: Primarily used in cancer treatment due to their antitumor properties.
- Chemical Research: Utilized in studies related to drug development and synthesis.
- Analytical Chemistry: Employed in chromatography for separation and analysis of complex mixtures.
Interaction studies focus on how benzenepropanoic acid derivatives interact with biological molecules:
- Protein Binding: Investigations into how these compounds bind to proteins can provide insights into their mechanism of action.
- Drug Interactions: Studies assessing how these compounds interact with other drugs are crucial for understanding potential side effects and therapeutic efficacy.
Benzenepropanoic acid derivatives share structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Paclitaxel | Antitumor agent derived from Taxus species | |
| Docetaxel | Another taxane derivative with similar activity | |
| Vincristine | Alkaloid used in cancer treatment; different mechanism |
Uniqueness
Benzenepropanoic acid derivatives are unique due to their specific hydroxyl and ester groups that enhance solubility and bioavailability compared to other similar compounds. Their complex stereochemistry also contributes to their distinct biological activities and therapeutic potentials.







